3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide
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Overview
Description
3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound that features a piperazine ring substituted with a 2-methylsulfonylphenyl group and a thiolane 1,1-dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Methylsulfonylphenyl Group: The protected piperazine can then be reacted with 2-methylsulfonylphenyl derivatives under basic conditions to introduce the desired substituent.
Formation of Thiolane 1,1-Dioxide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiolane 1,1-dioxide moiety can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives with lower oxidation states.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s piperazine moiety is a common structural motif in pharmaceuticals, making it a potential candidate for drug development.
Materials Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced stability or specific reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, while the thiolane 1,1-dioxide moiety may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole feature the piperazine ring and have various pharmacological activities.
Thiolane Derivatives:
Uniqueness
3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide is unique due to the combination of a piperazine ring with a thiolane 1,1-dioxide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3-[4-(2-methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-22(18,19)15-5-3-2-4-14(15)17-9-7-16(8-10-17)13-6-11-23(20,21)12-13/h2-5,13H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJKNJQUSAITQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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